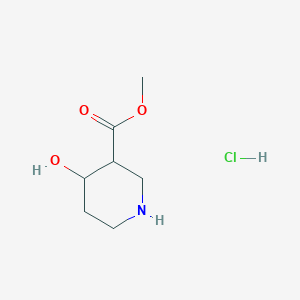

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride is a chemical compound that is related to a family of organic compounds known as piperidines. Piperidines are six-membered rings containing one nitrogen atom, and they are important in medicinal chemistry due to their presence in many pharmaceuticals. The specific compound is a derivative of 4-hydroxy-1-methylpiperidine, which has been studied for its various properties and potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in the literature. For instance, the synthesis of 1-carbalkoxymethyl-4-hydroxy-1-methylpiperidinium chlorides has been achieved from 4-hydroxy-1-methylpiperidine and alkyl chloroacetates . This method could potentially be adapted for the synthesis of methyl 4-hydroxypiperidine-3-carboxylate hydrochloride by selecting appropriate starting materials and reaction conditions. Moreover, a robust process for synthesizing 4-methylenepiperidine hydrochloride has been developed, which could provide insights into the synthesis of structurally related compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using X-ray diffraction, NMR spectroscopy, and DFT calculations. For example, the structure of 4-hydroxy-1-methylpiperidinium perchlorate has been characterized, revealing that the piperidine ring adopts a chair conformation with hydroxyl and methyl groups in equatorial positions . Similarly, the molecular structure of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride has been determined, showing a chair conformation of the piperidine ring with various substituents in equatorial and axial positions . These studies provide a foundation for understanding the molecular structure of methyl 4-hydroxypiperidine-3-carboxylate hydrochloride.

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be inferred from studies on similar compounds. For instance, the antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives has been evaluated, indicating that certain piperidine derivatives can exhibit biological activity . Additionally, the pharmacological properties of 1-phenethyl-4-hydroxy-salicylamido-4-methylpiperidine-hydrochloride have been studied, showing antitussive, bronchodilating, and antianaphylactic properties . These findings suggest that methyl 4-hydroxypiperidine-3-carboxylate hydrochloride could also participate in chemical reactions leading to biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be complex due to the presence of different functional groups and their ability to form various conformations. The polymorphs of 4-hydroxy-1-methylpiperidine betaine hydrochloride have been synthesized and characterized, revealing differences in hydrogen bonding and stability between the polymorphs . NMR studies have provided insights into the conformations of 4-hydroxy-1-methylpiperidine betaine derivatives, which are important for understanding their chemical behavior in solution . These studies are relevant for predicting the properties of methyl 4-hydroxypiperidine-3-carboxylate hydrochloride, such as solubility, stability, and reactivity.

Applications De Recherche Scientifique

Synthesis of Aminopipecolic Acid

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride has been utilized in the synthesis of orthogonally protected trans- and cis-4-aminopipecolic acid. This process involves starting from methyl cis-4-hydroxypiperidine-2-carboxylate and includes steps like C-4 inversion (Szatmári, Kiss, & Fülöp, 2006).

Preparation of Specific Antagonists

The compound has also been used in the synthesis of specific antagonists, like (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol (LY333068), a 5HT1A antagonist. This synthesis involved multiple steps starting from (L)-serine and used chiral and radiolabeled building blocks (Czeskis, 1998).

GABA Agonists and Uptake Inhibitors

Research has explored the synthesis of hydroxy- and amino-substituted piperidinecarboxylic acids, including derivatives of methyl 4-hydroxypiperidine-3-carboxylate hydrochloride. These compounds were investigated for their potential as gamma-aminobutyric acid (GABA) agonists and uptake inhibitors (Jacobsen et al., 1982).

Cocrystal Formation

The compound is also used in the formation of cocrystals, like bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, which have been studied for their crystal structures and hydrogen bonding properties (Dega-Szafran et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-hydroxypiperidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-7(10)5-4-8-3-2-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGPNIORWLTSFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCC1O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3008799.png)

![1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008802.png)

![1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B3008810.png)

![2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B3008812.png)

![4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3008813.png)

![2-[(2-Methoxyethyl)amino]-4-(3-methylphenyl)pyrimidine-5-carboxylic acid](/img/structure/B3008816.png)

![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3008820.png)